Niraparib metabolite M1
Niraparib metabolite M1
Niraparib metabolite M1 is a metabolite of niraparib, which acts as a novel poly(ADP-Ribose) polymerase (PARP) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1476777-06-6
VCID:
VC0003079
InChI:
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1
SMILES:
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
Molecular Formula:
C19H19N3O2
Molecular Weight:
321.4 g/mol
Niraparib metabolite M1
CAS No.: 1476777-06-6
Cat. No.: VC0003079
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Niraparib metabolite M1 is a metabolite of niraparib, which acts as a novel poly(ADP-Ribose) polymerase (PARP) inhibitor. |
|---|---|
| CAS No. | 1476777-06-6 |
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid |
| Standard InChI | InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 |
| Standard InChI Key | HDQHGRLURKGIFL-CQSZACIVSA-N |
| Isomeric SMILES | C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
| SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O |
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